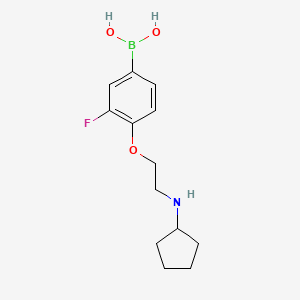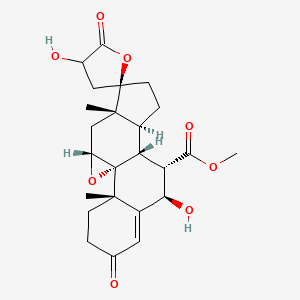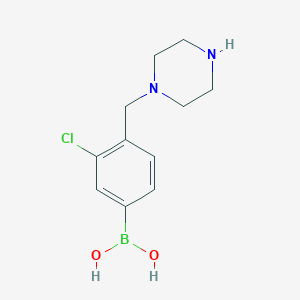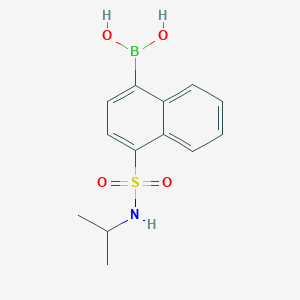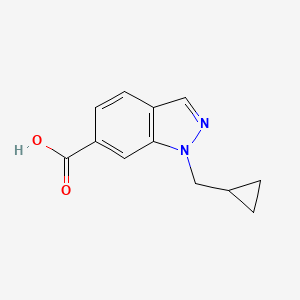
1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid
描述
1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid is a synthetic organic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound features a cyclopropylmethyl group attached to the nitrogen atom of the indazole ring and a carboxylic acid group at the 6-position
作用机制
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid may interact with a variety of biological targets, potentially leading to diverse biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have been found in many important synthetic drug molecules . This suggests that the compound may influence a variety of biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that the compound’s action results in a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing compounds . These interactions are crucial for the formation of cyclopropane rings, which are essential for the biological activity of many natural products. The nature of these interactions involves the transfer of a methylene group from S-adenosylmethionine to the substrate, resulting in the formation of a cyclopropane ring .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of ethylene biosynthesis enzymes, leading to changes in ethylene production . Ethylene is a crucial phytohormone that regulates numerous physiological and developmental processes in plants. The compound’s impact on ethylene biosynthesis suggests its potential role in regulating plant growth and development .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cyclopropanases, by binding to their active sites and preventing the transfer of the methylene group . This inhibition leads to a decrease in the formation of cyclopropane rings, which can affect the biological activity of the target molecules. Additionally, the compound has been shown to influence gene expression by modulating the activity of transcription factors involved in ethylene biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating its potential impact on cellular function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis of cyclopropane-containing compounds . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of cyclopropanases by the compound can result in a decrease in the production of cyclopropane rings, which are essential for the biological activity of many natural products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with amino acid transporters, such as the L-type amino acid transporter 1, which facilitates its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, depending on the expression levels of the transporters and binding proteins. This localization can influence the compound’s biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and the plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the indazole nitrogen with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions: 1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as carboxylates or further oxidized to carbon dioxide.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield carboxylates, while reduction may yield alcohols or aldehydes.
科学研究应用
1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
1-(Cyclopropylmethyl)-1H-indazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.
1-(Cyclopropylmethyl)-1H-indazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
1-(Cyclopropylmethyl)-1H-indazole-7-carboxylic acid: Similar structure but with the carboxylic acid group at the 7-position.
Uniqueness: 1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 6-position, which can influence its chemical reactivity and biological activity. This positioning may result in different interactions with molecular targets compared to its isomers, making it a valuable compound for specific research applications.
属性
IUPAC Name |
1-(cyclopropylmethyl)indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSNWYTWGGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


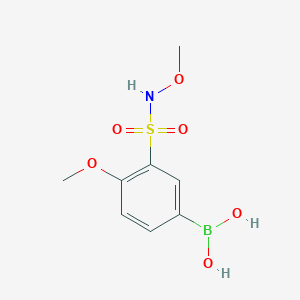
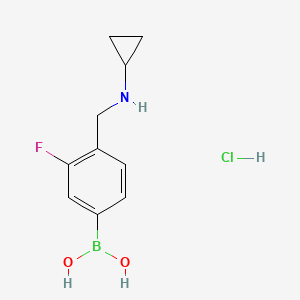
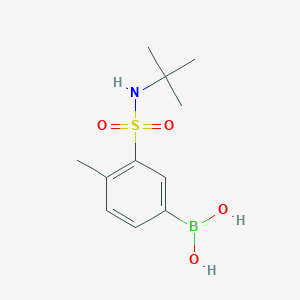
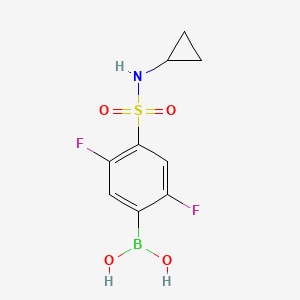
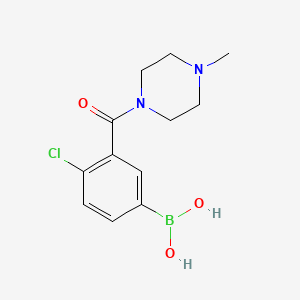
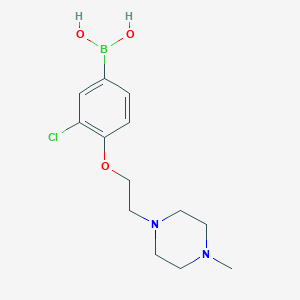
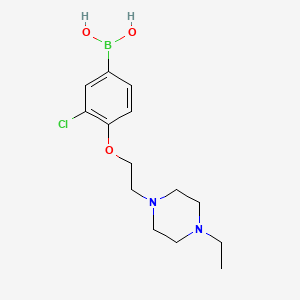
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)


